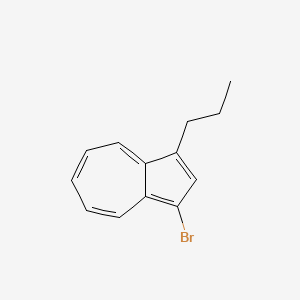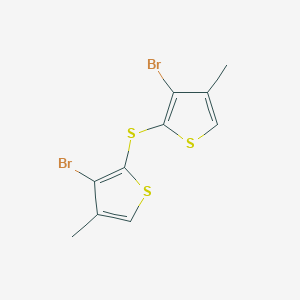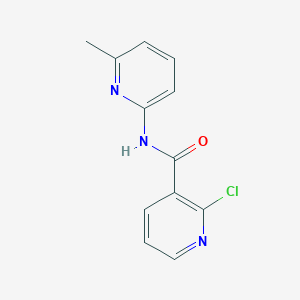
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine with appropriate reagents under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for substitution reactions and various oxidizing or reducing agents for redox reactions. The choice of solvent and temperature conditions is critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of new compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: This compound is structurally similar, with a bromine atom instead of chlorine.
2-Amino-6-methylpyridine: Another related compound with an amino group in place of the carboxamide group.
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
544421-74-1 |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-2-6-10(15-8)16-12(17)9-5-3-7-14-11(9)13/h2-7H,1H3,(H,15,16,17) |
InChI-Schlüssel |
FMMTWWPEIGAUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Löslichkeit |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)

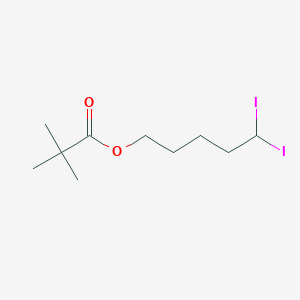
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
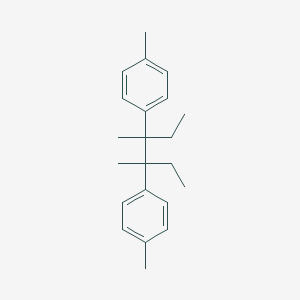



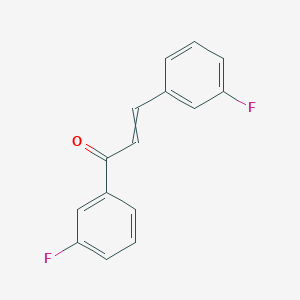
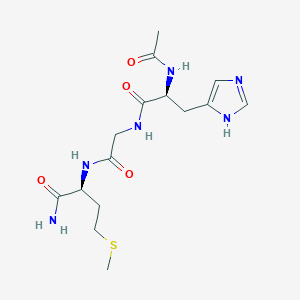
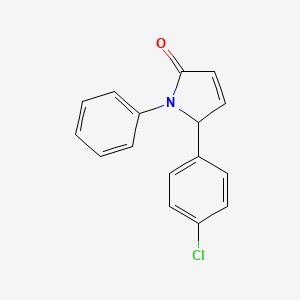
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
